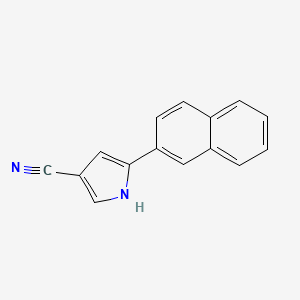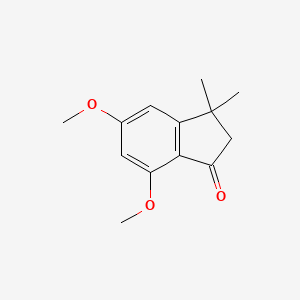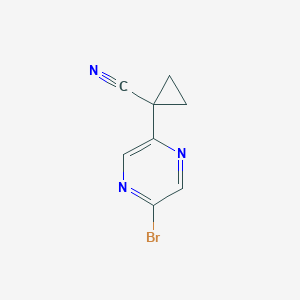
5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a naphthalene group at the 2-position and a cyano group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Introduction of the Naphthalene Group: The naphthalene group can be introduced via a Suzuki cross-coupling reaction, where a naphthylboronic acid reacts with a halogenated pyrrole derivative.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where the naphthalene or cyano groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents, nucleophiles, and suitable solvents are employed for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Compounds with different substituents replacing the naphthalene or cyano groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biology:
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes and interactions.
Drug Development: Its structural features make it a potential candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: The compound may exhibit pharmacological activities, making it a potential therapeutic agent for treating various diseases.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various industrial applications.
Electronic Devices: Its electronic properties make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and the aromatic rings play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
5-(Naphthalen-1-yl)-1H-pyrrole-3-carbonitrile: Similar structure with the naphthalene group at the 1-position.
5-(Phenyl)-1H-pyrrole-3-carbonitrile: Similar structure with a phenyl group instead of a naphthalene group.
5-(Naphthalen-2-yl)-1H-pyrrole-2-carbonitrile: Similar structure with the cyano group at the 2-position.
Uniqueness:
Structural Features: The specific positioning of the naphthalene and cyano groups in 5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile imparts unique electronic and steric properties.
Applications: Its unique structure makes it particularly suitable for applications in fluorescence-based studies and organic electronics.
Eigenschaften
Molekularformel |
C15H10N2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
5-naphthalen-2-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H10N2/c16-9-11-7-15(17-10-11)14-6-5-12-3-1-2-4-13(12)8-14/h1-8,10,17H |
InChI-Schlüssel |
FAHSPDGECUUIPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CN3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11884812.png)


![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)




![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)





